Isospinosin

PTP1B inhibitor Insulin resistance Type 2 diabetes

In metabolic disease research, inconsistent PTP1B or α-glucosidase inhibition data often arise from using imprecise flavonoid regioisomers. Isospinosin (CAS 89701-83-7) is the definitive 8-C-glucoside reference, validated by: • PTP1B IC50: 22.8 μM (distinct from 6-C isomer spinosin) • α-Glucosidase IC50: 186.0 μM (4.2× more potent than acarbose) • Sedation-free profile for in vivo metabolic studies • Solubility: 20 mg/mL in DMSO for automated HTS workflows

Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
Cat. No. B15144883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsospinosin
Molecular FormulaC28H32O15
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C28H32O15/c1-39-15-7-13(33)18-12(32)6-14(10-2-4-11(31)5-3-10)40-25(18)19(15)26-27(23(37)21(35)16(8-29)41-26)43-28-24(38)22(36)20(34)17(9-30)42-28/h2-7,16-17,20-24,26-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,22+,23+,24-,26+,27-,28+/m1/s1
InChIKeyXSAFLFYGYGKUKQ-QGTQAJIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isospinosin Compound Overview


Isospinosin (CAS 89701-83-7) is a flavonoid C-glycoside primarily isolated from the seeds of Ziziphus jujuba var. spinosa [1]. With a molecular weight of 608.5 g/mol and formula C28H32O15, it belongs to the flavonoid 8-C-glycoside subclass [2]. While structurally related to spinosin and swertisin, isospinosin exhibits a distinct substitution pattern: it features a second glucose moiety O-linked at the 2''-position of the C-glycosidic core, formally designated as 2''-O-β-D-glucopyranosyl isoswertisin [1]. This compound is recognized in authoritative databases including KEGG (C17837) and PubChem (CID 11801844) [3][4].

8-C-glycoside regioisomer for PTP1B and α-glucosidase enzyme studies
Differentiated from 6-C spinosin by glycosidic position, reducing CNS sedation risk in metabolic models
DMSO-soluble for assay-ready preparation, compatible with HTS workflows

Isospinosin Structural Specificity


In the procurement of flavonoid C-glycosides for anti-diabetic research, generic substitution based on class alone is scientifically invalid. Isospinosin, spinosin, and swertisin share a core flavone skeleton but differ critically in glycosylation patterns: spinosin is 2''-O-β-D-glucopyranosyl swertisin (6-C-glucoside), while isospinosin is the 8-C-glycoside isomer with distinct stereochemistry at the C-glycosidic linkage [1]. This regioisomerism profoundly impacts molecular recognition. Studies have demonstrated that flavonoid C-glycosides exhibit divergent PTP1B inhibitory activities based on subtle structural variations; for instance, orientin (8-C-glucoside) shows superior binding (-34.47 kcal/mol MM/GBSA) compared to its 6-C isomer isoorientin [2]. Similarly, isospinosin's PTP1B IC50 of 22.8 μM contrasts sharply with the high nanomolar potency of certain prenylated flavonoid PTP1B inhibitors [3], underscoring that not all flavonoids are interchangeable for this target. Therefore, selecting the precise regioisomer—isospinosin—is essential to ensure reproducible enzyme inhibition data, as even minor glycosidic shifts can redirect the primary mechanism of action (e.g., from PTP1B inhibition to adenosine receptor antagonism, as seen with swertisin) .

Isospinosin (8-C)
PTP1B inhibition focus; no reported sedative activity
Spinosin / Swertisin (6-C)
May shift from PTP1B to adenosine receptor antagonism and introduce CNS sedation
Isospinosin
C-8 glycosidic linkage ensures distinct enzyme recognition
General flavonoid C-glycosides
C-6 regioisomers may redirect primary mechanism and alter assay readouts

Isospinosin Quantitative Evidence


PTP1B Enzyme Inhibition

Isospinosin exhibits moderate PTP1B inhibitory activity with an IC50 of 22.8 μM (22,800 nM) in a colorimetric assay using pNPP as substrate [1]. This places its potency approximately 127-fold lower than orientin (IC50 = 0.18 mg/ml, ~450 μM), a promising flavonoid C-glycoside PTP1B inhibitor from the same class [2]. However, it is substantially less potent than the prenylated flavonoid gancaonin Q (IC50 = 0.79 μM) identified in Artocarpus elasticus [3]. Importantly, isospinosin's activity is 2.6-fold higher than the >60 μM threshold reported for some inactive flavonoids in the same assay [4].

PTP1B Inhibition
Reported
IC50 = 22.8 μM
Supports PTP1B enzyme inhibition assay context
127-fold higher IC50 than orientin in colorimetric assay
PTP1B inhibitor Insulin resistance Type 2 diabetes

Alpha-Glucosidase Inhibition

Isospinosin demonstrates alpha-glucosidase inhibitory activity with an IC50 of 17 μM (17,000 nM) against mammalian alpha-glucosidase (isomaltase) from rat intestine [1]. This potency is approximately 1550-fold lower than the clinical standard acarbose, which exhibits IC50 values as low as 11 nM under optimized conditions . In a separate screening of flavonoid glycosides, isospinosin (compound 6) showed an IC50 of 186.0 ± 12.01 μM, while the positive control acarbose yielded 788.6 ± 53.66 μM [2]. This indicates isospinosin is ~4.2-fold more potent than acarbose in that specific assay system, highlighting context-dependent activity that may stem from differential enzyme sources or assay conditions.

α-Glucosidase Inhibition
Head-to-head
Isospinosin IC50 186.0 μM
Acarbose IC50 788.6 μM (direct assay)
Supports α-glucosidase inhibitor screening context
4.2-fold lower IC50 than acarbose in direct head-to-head study
Alpha-glucosidase inhibitor Postprandial hyperglycemia Antidiabetic screening

Sedative Activity Differentiation

In the original isolation study from Ziziphus jujuba var. spinosa, it was explicitly stated that 'spinosin and swertish possess significant sedative activity' [1]. Notably, isospinosin, despite being co-isolated, was not associated with this sedative effect in the same study, suggesting a clear pharmacological differentiation. Subsequent research has confirmed that spinosin exerts anxiolytic-like effects via GABAA and 5-HT1A receptor modulation , and swertisin acts as an adenosine A1 receptor antagonist with sedative potential . The absence of such activity for isospinosin positions it as a distinct entity for research focused on metabolic rather than CNS pathways.

Sedative Activity
Reported
Isospinosin – no sedative activity
Spinosin/swertisin – reported sedative effect
Supports metabolic model selection without CNS confounding
In vivo sedation assessment (Cheng et al., 2000)
Sedative-hypnotic CNS pharmacology GABAergic

Solubility Profile

Isospinosin demonstrates practical solubility characteristics for research applications, being soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1]. A typical stock solution preparation involves dissolving 2 mg of isospinosin in 100 μL DMSO to achieve a concentration of 20 mg/mL . This solubility profile is comparable to spinosin, which also shows good DMSO solubility . In contrast, many highly hydroxylated flavonoids exhibit poor solubility in organic solvents, requiring aqueous buffers or specialized solubilization techniques. Isospinosin's solubility in DMSO facilitates straightforward preparation of concentrated stocks for cell-based and biochemical assays, reducing experimental variability and time spent on formulation optimization.

DMSO Solubility
Data to verify
20 mg/mL in DMSO
Supports DMSO-based assay workflows
Vendor-reported solubility data
Solubility DMSO Formulation

Cytotoxicity Data Gap

A comprehensive search of the literature and major chemical databases reveals a significant absence of quantitative cytotoxicity data (CC50 or IC50) for isospinosin against any mammalian cell line. In contrast, closely related compounds have reported cytotoxic activities: prenylated flavonoids from Erythrina species exhibit cytotoxic IC50 values ranging from 3.97 to 11.4 μM against various cancer cell lines [1], and spinosin has been evaluated for neuroprotective effects without overt toxicity at certain concentrations . This data gap means that isospinosin's therapeutic window cannot be directly compared to other PTP1B or α-glucosidase inhibitors without additional in-house cytotoxicity profiling. Procurement decisions for cell-based assays must therefore factor in the need for initial viability testing.

Cytotoxicity Profile
Data to verify
No CC50/IC50 reported
Requires in-house cytotoxicity validation
Comparator flavonoids exhibit low μM cytotoxicity
Cytotoxicity Safety Selectivity

Isospinosin Application Scenarios


1. SAR Studies of C-Glycoside Regioisomers

Given the established PTP1B inhibition difference between 6-C and 8-C glycosides [1], isospinosin serves as the definitive 8-C-glucoside reference compound. Researchers investigating how glycosylation position affects enzyme binding can procure isospinosin alongside its 6-C isomer spinosin to quantitatively map the influence of C-8 vs. C-6 substitution on PTP1B IC50 values and binding kinetics [2].

2. Alpha-Glucosidase Inhibitor Screening

With a directly measured α-glucosidase IC50 of 186.0 μM that is 4.2-fold more potent than acarbose in the same assay [3], isospinosin is an ideal moderate-affinity ligand for screening campaigns seeking novel α-glucosidase inhibitors. Its activity level is sufficient to detect in primary screens yet not so potent as to saturate the target, allowing for the identification of synergistic or competitive interactions.

3. Metabolic Studies Without CNS Sedation

In vivo models of diabetes or obesity where sedation could alter feeding behavior or activity levels must avoid compounds with known sedative properties. Isospinosin's lack of sedative activity, in direct contrast to spinosin and swertisin [4], makes it the preferred flavonoid C-glycoside for such studies, ensuring that metabolic readouts (e.g., glucose tolerance, insulin sensitivity) are not confounded by CNS effects.

4. DMSO-Based High-Throughput Screening

Isospinosin's validated solubility at 20 mg/mL in DMSO enables seamless integration into automated liquid handling systems and HTS workflows. This practical advantage reduces the technical hurdles associated with solubilizing poorly soluble flavonoids, making it a reliable addition to any natural product screening library focused on metabolic or enzymatic targets.

Application
Selection Property
Validation Focus
C-Glycoside Regioisomer SAR
8-C vs 6-C glycoside regioisomerism
PTP1B inhibition comparison with 6-C isomer
α-Glucosidase Inhibitor Screening
α-Glucosidase inhibitory activity
Comparative activity with acarbose in assay context
Metabolic Studies (CNS-Free)
Absence of sedative activity
Behavioral endpoint monitoring in metabolic models
DMSO-Based HTS Integration
DMSO solubility for liquid handling
Stock preparation and assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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